A Comprehensive Technical Guide to Chromogenic β-Galactosidase Assays: Focus on Dinitrophenyl-β-galactopyranoside Analogs
A Comprehensive Technical Guide to Chromogenic β-Galactosidase Assays: Focus on Dinitrophenyl-β-galactopyranoside Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the use of dinitrophenyl-β-galactopyranoside derivatives as chromogenic substrates for the detection and quantification of β-galactosidase activity. While the specific compound 2',4'-Dinitrophenyl-β-galactopyranoside is less commonly cited, this guide will focus on its closely related and widely utilized analogs, ortho-nitrophenyl-β-D-galactopyranoside (ONPG) and para-nitrophenyl-β-D-galactopyranoside (PNPG), which are the industry standards for this application. We will delve into the underlying biochemical principles, provide detailed experimental protocols, and offer insights into data interpretation.
Compound Identification and Key Characteristics
A clear understanding of the specific substrate is paramount for reproducible and accurate results. Below is a summary of the key identifiers for the relevant compounds.
| Compound Name | Abbreviation | CAS Number | PubChem CID |
| 2,4-Dinitrophenyl-β-D-galactopyranoside | DNP-β-gal | 25775-96-6[1] | 445227 (for a related fluoro-derivative)[2] |
| ortho-Nitrophenyl-β-D-galactopyranoside | ONPG | 369-07-3[3][4][5] | 92207 (Beilstein/REAXYS)[3] |
| para-Nitrophenyl-β-D-galactopyranoside | PNPG | 3150-24-1[6] | 65115[6] |
While 2',4'-Dinitrophenyl-β-galactopyranoside is a valid chemical entity, ONPG and PNPG are the workhorse substrates for β-galactosidase assays in molecular biology, microbiology, and enzymology due to their well-characterized properties and commercial availability.[4][7] This guide will primarily focus on the application of ONPG.
The Chromogenic Principle: A Mechanistic Overview
The utility of nitrophenyl-β-D-galactosides lies in their ability to act as chromogenic substrates. In their intact form, these molecules are colorless. However, in the presence of β-galactosidase, the enzyme catalyzes the hydrolysis of the β-glycosidic bond linking the galactose moiety to the nitrophenyl group. This enzymatic cleavage releases galactose and a nitrophenolate ion, which, under alkaline conditions, exhibits a distinct yellow color that can be quantified spectrophotometrically.
The intensity of the yellow color is directly proportional to the amount of nitrophenol produced, which in turn is a measure of the β-galactosidase activity under specific assay conditions (time, temperature, and substrate concentration).
Caption: Enzymatic cleavage of ONPG by β-galactosidase.
Experimental Protocol: β-Galactosidase Assay Using ONPG
This protocol is a standard method for determining β-galactosidase activity in bacterial or yeast cell lysates.
Reagent Preparation
-
Z-Buffer (50 mL):
-
0.80 g Na₂HPO₄·7H₂O (0.06 M)
-
0.28 g NaH₂PO₄·H₂O (0.04 M)
-
0.5 mL 1 M KCl (0.01 M)
-
0.05 mL 1 M MgSO₄ (0.001 M)
-
0.135 mL β-mercaptoethanol (0.05 M)
-
Adjust pH to 7.0 and bring the final volume to 50 mL with dH₂O. Store at 4°C.[8]
-
-
ONPG Solution (4 mg/mL):
-
1 M Sodium Carbonate (Na₂CO₃):
-
Dissolve 10.6 g of Na₂CO₃ in 100 mL of dH₂O. This solution is used to stop the enzymatic reaction.
-
Assay Procedure
-
Cell Culture and Lysis:
-
Grow bacterial or yeast cultures to the desired optical density (e.g., mid-log phase).[8][9]
-
Harvest the cells by centrifugation and resuspend them in an appropriate volume of Z-buffer.[8][9]
-
Lyse the cells to release the intracellular β-galactosidase. This can be achieved by various methods, including sonication, treatment with detergents like SDS and chloroform, or using commercially available lysis reagents.[8][9][10]
-
-
Enzymatic Reaction:
-
Pre-warm the cell lysate and ONPG solution to the desired reaction temperature (typically 28°C or 37°C).[8][9][11]
-
In a microcentrifuge tube or a 96-well plate, combine a specific volume of cell lysate with Z-buffer to a final volume.
-
Initiate the reaction by adding a defined volume of the ONPG solution and start a timer immediately.[8][9]
-
-
Reaction Termination and Measurement:
-
Allow the reaction to proceed until a noticeable yellow color develops.
-
Stop the reaction by adding a defined volume of 1 M Na₂CO₃.[8][9]
-
Clarify the reaction mixture by centrifugation to pellet any cell debris.
-
Measure the absorbance of the supernatant at 420 nm (for ONPG) using a spectrophotometer.[8][11] An additional reading at 550 nm can be taken to correct for light scattering by cell debris.[8]
-
Caption: A streamlined workflow for a typical β-galactosidase assay.
Data Interpretation and Quantitative Analysis
The activity of β-galactosidase is often expressed in Miller units. The calculation for Miller units is as follows:
Miller Units = (1000 × (OD₄₂₀ - (1.75 × OD₅₅₀))) / (t × v × OD₆₀₀)
Where:
-
OD₄₂₀ is the absorbance of the reaction mixture at 420 nm.
-
OD₅₅₀ is the absorbance at 550 nm to correct for cell debris.
-
t is the reaction time in minutes.
-
v is the volume of the cell culture used in the assay (in mL).
-
OD₆₀₀ is the optical density of the cell culture at 600 nm before the assay.
This formula normalizes the enzyme activity to the cell density and reaction time, allowing for comparable results across different experiments and samples.
Conclusion
Dinitrophenyl-β-galactopyranoside and its analogs, particularly ONPG, are invaluable tools for researchers in various life science disciplines. Their chromogenic properties provide a straightforward and quantitative method for measuring β-galactosidase activity. By understanding the underlying principles and adhering to well-established protocols, scientists can reliably employ these substrates in applications ranging from reporter gene assays to enzyme kinetics studies.
References
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Roth Lab. (2000, September 7). Beta-Galactosidase Activity Assay. Retrieved from [Link]
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Stockinger Lab. (n.d.). ASSAY OF β-GALACTOSIDASE IN YEAST. Retrieved from [Link]
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NIST. (n.d.). o-Nitrophenyl-β-D-galactopyranoside. NIST Chemistry WebBook. Retrieved from [Link]
-
Griffith, K. L., & Wolf, R. E., Jr. (2002). Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader. Analytical Biochemistry, 303(1), 103-105. Retrieved from [Link]
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Carl ROTH. (n.d.). 2,4-Dinitrophenyl β-D-glucopyranoside. Retrieved from [Link]
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Industrial Chemicals. (n.d.). 2-Nitrophenyl-Beta-D-Galactopyranoside. Retrieved from [Link]
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PubChem. (n.d.). p-Nitrophenyl beta-D-galactopyranoside. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Dinitrophenyl 2-Deoxy-2-Fluoro-Beta-D-Allopyranoside. Retrieved from [Link]
-
Cecioni, S., et al. (2015). Synthesis of a phenyl thio-β-d-galactopyranoside library from 1,5-difluoro-2,4-dinitrobenzene: discovery of efficient and selective monosaccharide inhibitors of galectin-7. Organic & Biomolecular Chemistry, 13(20), 5783-5788. Retrieved from [Link]
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Duchefa Biochemie. (n.d.). 2-Nitrophenyl-β-D-galactopyranoside. Retrieved from [Link]
-
SLS. (n.d.). 2-Nitrophenyl beta-D-galactopy | N1127-25G | SIGMA-ALDRICH. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dinitrophenyl 2-Deoxy-2-Fluoro-Beta-D-Mannopyranoside. Retrieved from [Link]
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